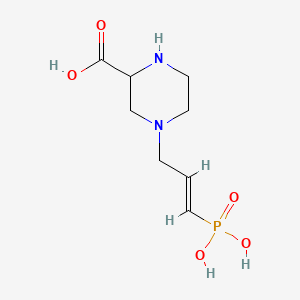
Sdz eaa 494
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sdz eaa 494 involves the preparation of the enantiomers of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid and its unsaturated analogue (E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired enantiomeric purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet industrial standards .
化学反应分析
Types of Reactions: Sdz eaa 494 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Sdz eaa 494 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study NMDA receptor antagonism and its effects on various chemical processes.
Biology: Investigated for its role in modulating neurotransmitter systems and its potential neuroprotective effects.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用机制
Sdz eaa 494 exerts its effects by competitively antagonizing the NMDA receptor, a type of glutamate receptor in the brain . By binding to the receptor, it inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling. This inhibition can prevent excitotoxicity, a process where excessive glutamate activity leads to neuronal damage and death . The molecular targets and pathways involved include the NMDA receptor subunits and downstream signaling pathways that regulate neuronal survival and function .
相似化合物的比较
D-CPPene: Another competitive NMDA antagonist with similar properties and applications.
MK-801: A non-competitive NMDA antagonist used in research to study NMDA receptor function.
AP5: A selective NMDA receptor antagonist commonly used in neuroscience research.
Uniqueness of Sdz eaa 494: this compound is unique due to its high potency and selectivity as a competitive NMDA antagonist. Unlike some other NMDA antagonists, it does not affect other receptor types, making it a valuable tool for studying NMDA receptor-specific effects . Additionally, its favorable pharmacokinetic profile and lack of toxic byproducts make it suitable for clinical and research applications .
属性
CAS 编号 |
132014-88-1 |
|---|---|
分子式 |
C8H15N2O5P |
分子量 |
250.19 g/mol |
IUPAC 名称 |
4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+ |
InChI 键 |
VZXMZMJSGLFKQI-ORCRQEGFSA-N |
手性 SMILES |
C1CN(CC(N1)C(=O)O)C/C=C/P(=O)(O)O |
规范 SMILES |
C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


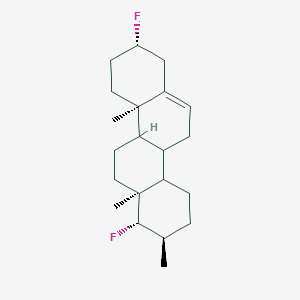
![(5Z,8Z,11Z,14Z)-20-cyano-N-[(2R)-1-hydroxypropan-2-yl]-16,16-dimethylicosa-5,8,11,14-tetraenamide](/img/structure/B10771930.png)
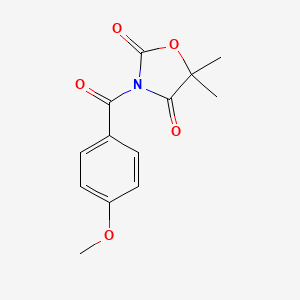
![Methyl [(2s)-2-(5-{5-[4-({(2s)-2-[(3s)-3-Amino-2-Oxopiperidin-1-Yl]-2-Cyclohexylacetyl}amino)phenyl]pentyl}-2-Fluorophenyl)-3-(Quinolin-3-Yl)propyl]carbamate](/img/structure/B10771938.png)
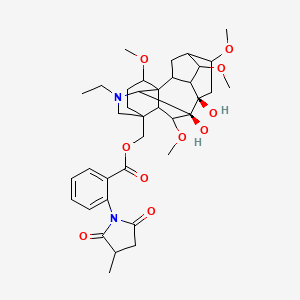
![(2E)-3-{3-chloro-4-[3-(3,5-dimethyladamantan-1-yl)-4-hydroxyphenyl]phenyl}prop-2-enoic acid](/img/structure/B10771966.png)
![(1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B10771974.png)
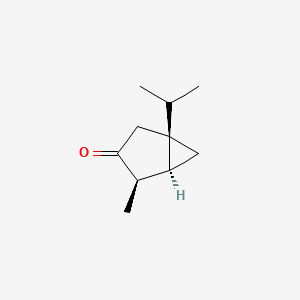
![2-[4-[2-[3-(3-methylbutanoyloxy)phenyl]acetyl]-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10771989.png)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3,5-ditritiophenyl)butanoic acid](/img/structure/B10771994.png)
![N-[4-[[5-(3-benzyl-5-hydroxy-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methylsulfanyl]phenyl]acetamide](/img/structure/B10771996.png)

![(3R)-6-[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfanyl-6-propan-2-ylphenoxy]-3,5-dihydroxyhexanoic acid](/img/structure/B10772019.png)
![(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-(benzoylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10772023.png)
